Ziritaxestat

Overview

Description

Ziritaxestat is a small-molecule, selective autotaxin inhibitor . It has shown promising results in a phase 2a study including 23 patients with Idiopathic Pulmonary Fibrosis (IPF) .

Synthesis Analysis

Ziritaxestat has been trialed for the treatment of idiopathic pulmonary fibrosis (IPF) and Systemic Sclerosis (SSc) . It has shown significant reduction in the modified Rodnan skin score (MRSS) at week 24 .

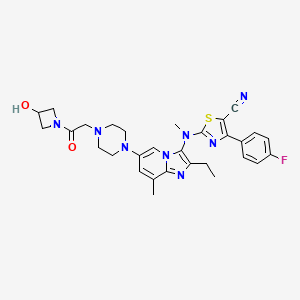

Molecular Structure Analysis

Ziritaxestat is a synthetic organic compound . It is a selective autotaxin inhibitor .

Chemical Reactions Analysis

Ziritaxestat is a substrate of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein and a weak inhibitor of the CYP3A4 and OATP1B1 pathways . It has been predicted that ziritaxestat could be a victim or perpetrator of drug–drug interactions (DDIs) .

Scientific Research Applications

Ziritaxestat has been studied for its pharmacokinetics and metabolism in healthy volunteers, revealing that it is mainly excreted in feces and has an absolute bioavailability of 54% (Helmer et al., 2021).

In a study on systemic sclerosis (SSc), Ziritaxestat showed significant improvements in skin and lung fibrosis in a murine model, suggesting its potential as a first-in-class disease-modifying drug for SSc (Zhang et al., 2021).

A Phase IIa study demonstrated the efficacy of Ziritaxestat in patients with early diffuse cutaneous systemic sclerosis, showing significant reductions in skin scores compared to placebo (Khanna et al., 2023).

Research into the pharmacokinetics of Ziritaxestat in rat plasma revealed a short half-life and low bioavailability, highlighting the need for further investigation into its administration methods (Chen et al., 2020).

An investigation into Ziritaxestat's drug-drug interaction potential, specifically with oral contraceptives, showed it is a potent inhibitor of sulfotransferase family 1E member 1, affecting the metabolism of ethinyl estradiol (Helmer et al., 2022).

Ziritaxestat is currently in Phase 3 clinical trials for idiopathic pulmonary fibrosis, with other small molecules being investigated as ATX inhibitors for cancer (Kraljić et al., 2019).

A study on ATX signaling highlighted that different ATX inhibitors, such as Ziritaxestat, can modulate the ATX/LPA signaling axis selectively, impacting receptor activation and clinical outcomes in pulmonary fibrosis (Salgado-Polo et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQQVBGILUTQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33FN8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ziritaxestat | |

CAS RN |

1628260-79-6 | |

| Record name | Ziritaxestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziritaxestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIRITAXESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)

![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)